molecular formula C23H20N2O5S B086144 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione CAS No. 1107-46-6

1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione

Cat. No. B086144
CAS RN: 1107-46-6
M. Wt: 436.5 g/mol
InChI Key: LZTWANPJOXEBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione, also known as HPPH, is a chemical compound that has gained significant attention in the field of scientific research. HPPH is a pyrazolidine derivative that exhibits a range of biological activities, making it a promising candidate for various applications.

Mechanism Of Action

The mechanism of action of 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione is not fully understood, but studies have suggested that it acts by inhibiting various signaling pathways involved in cell growth and survival. 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione exhibits a range of biochemical and physiological effects. Studies have shown that 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione can induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases. Additionally, 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione in lab experiments is its potent anti-cancer activity. 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of using 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione in lab experiments is its relatively low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione. One area of research is the development of more efficient synthesis methods for 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione. Another area of research is the investigation of 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione's potential use in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione and its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's diseases.
Conclusion:
In conclusion, 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione, or 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione, is a promising compound for various scientific research applications. Its potent anti-cancer activity, neuroprotective effects, and potential use in the treatment of diabetes make it a promising candidate for further development. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione can be synthesized using a multistep process involving the reaction of 2,4-dichloro-3,5-dimethylpyridine with 4-hydroxyphenylhydrazine, followed by the reaction of the resulting intermediate with phenylsulfonylacetic acid and sodium carbonate. The final step involves the reaction of the intermediate with acetic anhydride and sodium acetate to yield 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione.

Scientific Research Applications

1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione has been extensively studied for its potential use in a variety of scientific research applications. One of the most promising applications of 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione is in the field of cancer research. Studies have shown that 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione exhibits potent anti-cancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. 1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

CAS RN

1107-46-6

Product Name

1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione

Molecular Formula

C23H20N2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

4-[2-(benzenesulfonyl)ethyl]-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C23H20N2O5S/c26-19-13-11-18(12-14-19)25-23(28)21(22(27)24(25)17-7-3-1-4-8-17)15-16-31(29,30)20-9-5-2-6-10-20/h1-14,21,26H,15-16H2

InChI Key

LZTWANPJOXEBPY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=C(C=C3)O)CCS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=C(C=C3)O)CCS(=O)(=O)C4=CC=CC=C4

synonyms

1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.